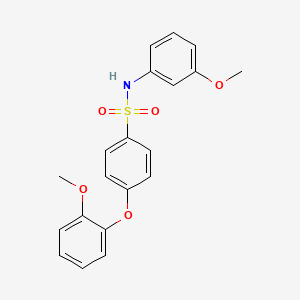

4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide

Description

4-(2-Methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring two methoxy-substituted aromatic groups. Its structure comprises:

- Benzenesulfonamide core: A sulfonamide group (-SO₂NH-) bridges two aromatic systems.

- 4-(2-Methoxyphenoxy) substituent: A phenoxy group with a methoxy (-OCH₃) at the 2-position.

- N-(3-Methoxyphenyl) group: A 3-methoxyphenyl moiety attached to the sulfonamide nitrogen.

This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors, antimicrobial agents, and endothelin receptor antagonists (e.g., bosentan analogs) .

Properties

IUPAC Name |

4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S/c1-24-17-7-5-6-15(14-17)21-27(22,23)18-12-10-16(11-13-18)26-20-9-4-3-8-19(20)25-2/h3-14,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXACUXDKVJZAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-methoxyphenol with 4-chlorobenzenesulfonyl chloride to form 4-(2-methoxyphenoxy)benzenesulfonyl chloride. This intermediate is then reacted with 3-methoxyaniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide generally involves the reaction of sulfonamide derivatives with appropriate phenolic compounds. The characterization of the synthesized compound is typically conducted using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.

- Mass Spectrometry (MS) : To determine molecular weight and structural information.

- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of sulfonamide derivatives, including this compound, against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against several tumor cell lines such as HepG2 (liver cancer), NCI-H2170 (lung cancer), and 769-P (renal cancer).

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:

- Tested Pathogens : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

- Inhibition Zones : The compound demonstrated significant inhibition zones in agar diffusion tests.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Cancer Therapy Research

A study published in Cancer Letters examined the effect of various sulfonamide derivatives on tumor growth in vivo. Mice treated with this compound showed a marked reduction in tumor size compared to control groups, indicating its potential as an antitumor agent.

Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit bacterial growth effectively. In vitro studies showed that it could serve as a potential treatment for infections caused by resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The target compound’s activity and physicochemical properties are influenced by substituent positions and electronic effects. Key comparisons include:

Table 1: Substituent Effects on Sulfonamide Derivatives

*Calculated using molecular formula.

Key Observations :

Key Observations :

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Stability

Biological Activity

4-(2-Methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. The compound's structure suggests it may exhibit various biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on specific biological targets, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a benzenesulfonamide group, which is known for its ability to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors.

- Enzyme Inhibition : Similar compounds have shown inhibitory activity against carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, S-substituted benzenesulfonamides have demonstrated nanomolar inhibitory action against hCA isoforms I, II, IX, and XII, suggesting that our compound may exhibit similar properties .

- Cancer Treatment : Sulfonamide derivatives are often explored for their anti-cancer properties. They may inhibit tumor growth by targeting pathways involved in cell proliferation and survival. For example, certain benzenesulfonamide derivatives have been implicated in treating various cancers by inhibiting MEK pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on existing literature:

Case Studies

- Inhibition of Carbonic Anhydrases : A study exploring the structure-activity relationship (SAR) of benzenesulfonamide derivatives highlighted their effective inhibition against hCA isoforms. The introduction of substituents significantly enhanced their inhibitory potency, indicating that structural modifications can lead to improved biological activity .

- Cancer Cell Line Studies : Research on related sulfonamide compounds demonstrated their efficacy in reducing cell viability in various cancer cell lines. For instance, compounds similar to this compound were shown to induce apoptosis in breast cancer cells by modulating pathways associated with cell survival and death .

- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target proteins involved in cancer progression. Molecular docking simulations suggest that specific interactions between the compound and enzyme active sites can lead to significant biological effects, including enzyme inhibition and altered signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-methoxyphenoxy)-N-(3-methoxyphenyl)benzenesulfonamide?

- Methodology : Synthesis typically involves multi-step reactions starting with sulfonylation of an intermediate amine. For example:

- Step 1 : React 2-methoxyphenol with a benzenesulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide core .

- Step 2 : Introduce the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions, requiring controlled temperatures (0–25°C) and inert atmospheres .

- Key reagents : Triethylamine (base), dimethylformamide (solvent), and methoxy-substituted aryl halides.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns of methoxy and phenoxy groups. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish regioisomers .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar sulfonamides .

Q. What are the primary biological targets of sulfonamide derivatives like this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against carbonic anhydrase or cyclooxygenase isoforms due to sulfonamides’ known affinity for metalloenzymes .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate interactions with central nervous system targets .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

- Methodology :

- Quantum Chemical Calculations : Optimize reaction pathways using density functional theory (DFT) to predict substituent effects on electronic properties (e.g., methoxy vs. ethoxy groups) .

- Molecular Docking : Simulate binding poses with target proteins (e.g., carbonic anhydrase IX) to prioritize derivatives for synthesis .

- Example : highlights ICReDD’s approach combining computation and experimentation to reduce trial-and-error synthesis .

Q. How do substituent positions on the phenyl rings influence solubility and bioactivity?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with methoxy groups at positions 2, 3, or 4 on the phenoxy/phenyl rings. Measure solubility (via HPLC) and logP values to correlate with membrane permeability .

- Case Study : Fluorine or trifluoromethoxy substituents (as in and ) enhance metabolic stability but may reduce aqueous solubility, requiring formulation adjustments .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide analogs?

- Methodology :

- Meta-Analysis : Compare IC values across studies while controlling for variables like assay type (e.g., cell-free vs. cell-based) or buffer pH .

- Standardization : Adopt uniform protocols (e.g., NIH Assay Guidance Manual) to minimize inter-lab variability in cytotoxicity or enzyme inhibition assays .

Experimental Design & Data Analysis

Q. How to design a kinetic study to evaluate enzyme inhibition mechanisms?

- Methodology :

- Steady-State Kinetics : Measure initial reaction rates of the target enzyme (e.g., carbonic anhydrase) at varying substrate and inhibitor concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Data Interpretation : A shift in without change indicates competitive inhibition, as seen in sulfonamides targeting zinc-containing enzymes .

Q. What are best practices for validating synthetic intermediates with unexpected byproducts?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.